Cas no 1774993-14-4 (4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine)

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine is a fluorinated amine derivative featuring a benzofuran moiety, which imparts unique physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry and drug discovery. The dihydrobenzofuran scaffold contributes to structural rigidity, potentially improving binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, including CNS-targeting agents, due to its balanced polarity and steric profile. Its well-defined structure allows for precise modifications, facilitating the development of novel therapeutic candidates with optimized pharmacokinetic properties.
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine structure
1774993-14-4 structure
商品名:4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
CAS番号:1774993-14-4
MF:C12H14F3NO
メガワット:245.240873813629
CID:6364843
PubChem ID:113668432

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
    • 1774993-14-4
    • EN300-1943048
    • インチ: 1S/C12H14F3NO/c13-12(14,15)11(16)4-2-8-1-3-10-9(7-8)5-6-17-10/h1,3,7,11H,2,4-6,16H2
    • InChIKey: CFQCLGALOKERRR-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CCC1C=CC2=C(C=1)CCO2)N)(F)F

計算された属性

  • せいみつぶんしりょう: 245.10274856g/mol
  • どういたいしつりょう: 245.10274856g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 35.2Ų

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1943048-10.0g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
10g
$5405.0 2023-05-27
Enamine
EN300-1943048-5g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
5g
$2858.0 2023-09-17
Enamine
EN300-1943048-10g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
10g
$4236.0 2023-09-17
Enamine
EN300-1943048-0.25g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
0.25g
$906.0 2023-09-17
Enamine
EN300-1943048-2.5g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
2.5g
$1931.0 2023-09-17
Enamine
EN300-1943048-0.5g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
0.5g
$946.0 2023-09-17
Enamine
EN300-1943048-1.0g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
1g
$1256.0 2023-05-27
Enamine
EN300-1943048-0.1g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
0.1g
$867.0 2023-09-17
Enamine
EN300-1943048-0.05g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
0.05g
$827.0 2023-09-17
Enamine
EN300-1943048-5.0g
4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine
1774993-14-4
5g
$3645.0 2023-05-27

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine 関連文献

4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amineに関する追加情報

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine: A Comprehensive Overview

4-(2,3-Dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine, identified by the CAS number 1774993-14-4, is a novel organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a trifluorobutyl group with a dihydrobenzofuran moiety. The integration of these functional groups imparts distinctive chemical properties that make it a subject of interest in contemporary research.

The synthesis of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine involves a multi-step process that typically begins with the preparation of the dihydrobenzofuran derivative. Recent advancements in catalytic methods have enabled researchers to optimize the reaction conditions for higher yield and purity. The use of transition metal catalysts has been particularly effective in facilitating the coupling reactions required for constructing the core structure of this compound.

One of the most promising applications of this compound lies in its potential as a building block in medicinal chemistry. The trifluorobutyl group is known for its lipophilic properties, which can enhance drug bioavailability. Meanwhile, the dihydrobenzofuran moiety contributes to the molecule's ability to interact with various biological targets. Recent studies have explored its role as a lead compound in the development of novel therapeutics targeting neurodegenerative diseases and inflammatory conditions.

In addition to its pharmacological applications, 4-(2,3-dihydro-1-benzofuran-5-yl)-1,1,1-trifluorobutan-2-amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in advanced polymers and organic electronics. Researchers have reported that incorporating this compound into polymer matrices can improve their thermal stability and mechanical properties.

The environmental impact of this compound has also been a focus of recent studies. While it exhibits high stability under standard conditions, its degradation pathways under specific environmental conditions are being investigated to ensure sustainable practices in its production and application.

In conclusion, 4-(2,3-dihydro-1-benzofuran-5-yli)-trifluorobutanamino, with CAS number 1774993 ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃ ̃

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